3-Methyl-3-buten-1-ol, Methansulfonat

Übersicht

Beschreibung

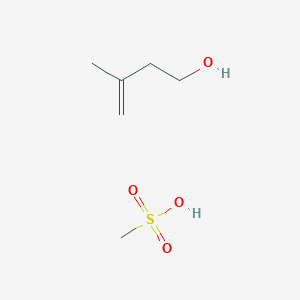

3-Buten-1-ol, 3-methyl-, also known as Isobutenylcarbinol, Isopropenylethyl alcohol, 2-Methyl-1-buten-4-ol, 3-Isopentenyl alcohol, 3-Methyl-3-buten-1-ol, Methallyl carbinol, 3-methyl-3-butenol, 3-methylbut-3-en-1-ol, Methyl-3-but-3-en-1-ol, 3-Methyl-3-butene-1-ol, and 3-Buten-3-methyl-1-ol . It is a hemiterpene alcohol .

Synthesis Analysis

The synthesis of 3-Buten-1-ol involves the reaction between isobutene (2-methylpropene) and formaldehyde . Another method involves the dehydration of 1,4-butanediol using a cerium catalyst .Molecular Structure Analysis

The molecular formula of 3-Buten-1-ol, 3-methyl-, is C5H10O . The molecular weight is 86.1323 .Chemical Reactions Analysis

3-Methyl-3-buten-1-ol was used to study the rate coefficient for the gas-phase reaction of OH radical with 3-methyl-3-buten-1-ol .Physical And Chemical Properties Analysis

3-Buten-1-ol, 3-methyl-, has a density of 0.853 g/mL at 25 °C (lit.) . It has a boiling point of 130-132 °C (lit.) . The refractive index n20/D is 1.433 (lit.) .Wirkmechanismus

The mechanism of action of 3-Buten-1-ol, 3-methyl-, methanesulfonate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic compounds to form new organic compounds.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of 3-Buten-1-ol, 3-methyl-, methanesulfonate. However, it has been reported that this compound has low toxicity and does not cause significant harm to living organisms.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Buten-1-ol, 3-methyl-, methanesulfonate in lab experiments include its high purity, low toxicity, and ease of handling. However, one of the limitations of using this compound is its relatively high cost compared to other reagents.

Zukünftige Richtungen

There are several future directions for research on 3-Buten-1-ol, 3-methyl-, methanesulfonate. One potential direction is to investigate its potential as a reagent for the synthesis of new organic compounds with potential applications in various fields. Another direction is to study its potential as a catalyst for various chemical reactions. Additionally, further research is needed to understand the mechanism of action of this compound and its potential biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Pyrolyse- und Oxidationsstudien

Die Verbindung wird in der Untersuchung der Reaktivität ungesättigter Alkohole verwendet. Insbesondere wird sie in der experimentellen und kinetischen Modellierungsstudie der Pyrolyse und Oxidation ungesättigter Alkohole verwendet . Die Reaktivität ungesättigter Alkohole mit einer C=C-Doppelbindung in β- und γ-Position zur Hydroxylgruppe ist nicht gut etabliert .

Aufnahme Kinetik in Schwefelsäurelösungen

Die Aufnahme Kinetik von 3-Methyl-3-buten-1-ol in 20 Gew.-%-80 Gew.-% H2SO4-Lösungen wurde untersucht . Diese heterogene Reaktion mit Schwefelsäureaerosolen kann ein potenzieller Abbauweg für ungesättigte Alkohole sein und sollte nicht vernachlässigt werden .

Gasphasenreaktionsstudien

3-Methyl-3-buten-1-ol wurde verwendet, um den Geschwindigkeitskoeffizienten für die Gasphasenreaktion des OH-Radikals mit 3-Methyl-3-buten-1-ol zu untersuchen .

Oberflächenreaktionen

3-Methyl-3-buten-1-ol reagiert mit verschiedenen Aldehyden und Ketonen auf Silicagel- und Al2O3-Oberflächen in Abwesenheit von Lösungsmitteln und konventionellen Katalysatoren .

Safety and Hazards

Eigenschaften

IUPAC Name |

methanesulfonic acid;3-methylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O.CH4O3S/c1-5(2)3-4-6;1-5(2,3)4/h6H,1,3-4H2,2H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVESKREVNYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40840386 | |

| Record name | Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40840386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80352-66-5 | |

| Record name | Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40840386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)

![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)